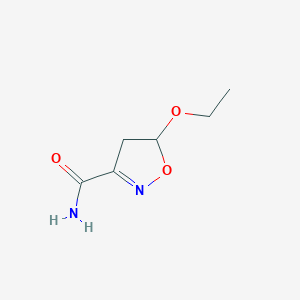
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is a chemical compound that features a triazole ring attached to a phthalic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various coordination polymers and other functional materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid typically involves the reaction of phthalic acid with a triazole derivative under specific conditions. One common method involves the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phthalic acid moiety.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole or phthalic acid are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole oxides, while substitution reactions can yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of coordination polymers and other complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. These complexes can interact with biological molecules, leading to various biological effects. For example, in cancer treatment, the compound may inhibit specific enzymes or pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 5-(4H-1,2,4-Triazol-4-yl)isophthalic acid
- 3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is unique due to its specific structural arrangement, which combines the properties of both the triazole ring and the phthalic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological efficacy .
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-4-yl)phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)7-2-1-6(3-8(7)10(16)17)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNDMJGRJBXXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B7829104.png)




![(Z)-N'-HYDROXY-2-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]ETHANIMIDAMIDE](/img/structure/B7829149.png)
![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)
![5-(Chloromethyl)-3-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7829167.png)




![[1-(2-Cyanobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829199.png)
